molecular formula C13H16NOS+ B8813146 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium CAS No. 46719-49-7

3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium

Cat. No.: B8813146
CAS No.: 46719-49-7
M. Wt: 234.34 g/mol
InChI Key: KFFCZLRCIKDJRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride typically involves the benzylation of 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole. The reaction is carried out by heating 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole with benzyl chloride in dry acetonitrile under reflux conditions for 24 hours . The product is then crystallized and purified to obtain the desired thiazolium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium is widely used in scientific research due to its catalytic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium involves its role as a catalyst in various organic reactions. The thiazolium ion acts as an electrophilic catalyst, facilitating the formation of reactive intermediates that drive the reaction forward. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium is unique due to its specific structure, which imparts distinct catalytic properties. Its ability to facilitate acyloin condensation reactions with high efficiency sets it apart from other similar compounds .

Properties

IUPAC Name

2-(3-benzyl-4-methyl-1,3-thiazol-3-ium-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16NOS/c1-11-13(7-8-15)16-10-14(11)9-12-5-3-2-4-6-12/h2-6,10,15H,7-9H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFCZLRCIKDJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NOS+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329954
Record name STK256619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46719-49-7
Record name STK256619
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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